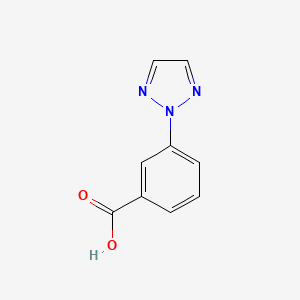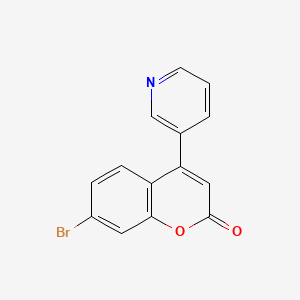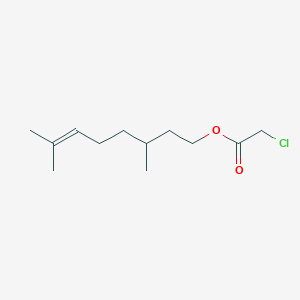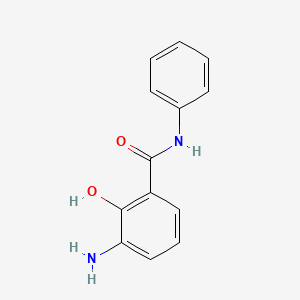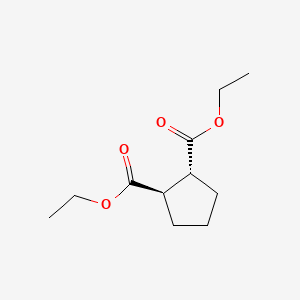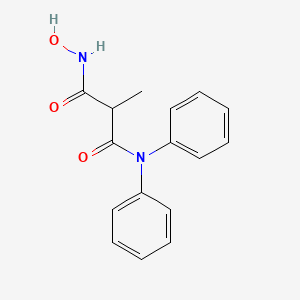![molecular formula C19H19NO5 B8731362 2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER](/img/structure/B8731362.png)
2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER
Descripción general
Descripción
2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydroxamic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form the corresponding isoxazoline.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-5-(3,4,5-trimethoxy-phenyl)-isoxazole
- 4-(4-Methoxy-phenyl)-5-phenyl-isoxazole
- 4-(4-Methoxy-phenyl)-5-(3,4-dimethoxy-phenyl)-isoxazole
Comparison
Compared to similar compounds, 2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER may exhibit unique properties due to the presence of multiple methoxy groups, which can influence its reactivity and biological activity. These structural differences can lead to variations in solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C19H19NO5 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)15-11-20-25-18(15)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3 |
Clave InChI |
XUGSPERSQBCGJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



